molecular formula C10H9ClN2O B1419593 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one CAS No. 14058-91-4

1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B1419593
CAS No.: 14058-91-4
M. Wt: 208.64 g/mol
InChI Key: XZQAVWFWSKZTSD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific targets in the parasites Leishmania and Plasmodium, inhibiting their growth and survival .

Mode of Action

Related compounds such as paclobutrazol have been shown to mediate their effects by altering the levels of important plant hormones including gibberellins (gas), abscisic acid (aba), and cytokinins (ck) . This results in changes in plant growth and development .

Biochemical Pathways

Compounds like paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

A similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been reported to have good absorption, metabolism, and excretion properties, and is predicted to cross the blood-brain barrier .

Result of Action

Similar compounds such as pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities . For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Action Environment

Similar compounds such as pyraclostrobin have been reported to be stable in aqueous solution in the dark at ph 4, 5, and 7 . At pH 9, a very slow degradation was observed at ambient temperature .

Biochemical Analysis

Biochemical Properties

1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and catalase . These interactions help in reducing reactive oxygen species (ROS) levels and enhancing the antioxidant defense system. Additionally, it may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to protect dopaminergic neurons from oxidative stress by lowering ROS levels and boosting the glutathione system . This compound may also affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with enzymes such as glutathione peroxidase and catalase, enhancing their activity and reducing oxidative stress . Additionally, it may inhibit or activate other enzymes involved in metabolic pathways, leading to changes in cellular metabolism and function. The compound’s effects on gene expression are likely mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound may lead to sustained changes in cellular function, such as enhanced antioxidant defense and altered metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit protective effects against oxidative stress and improve cellular function . At high doses, it may cause toxic or adverse effects, such as cellular damage and impaired function. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and antioxidant defense. It interacts with enzymes such as glutathione peroxidase and catalase, which play crucial roles in reducing ROS levels and protecting cells from oxidative damage . The compound may also affect other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution may be influenced by its physicochemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall impact on cellular function. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria may affect cellular metabolism and energy production.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-methyl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-6-12-10(14)13(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQAVWFWSKZTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195945
Record name 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14058-91-4
Record name 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14058-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.